Comparative Anti-α-Glucosidase Activity: Iodo- vs. Bromo-Substituted Indazole Analogs
In a comparative study of N-sulfonyl-3-methylindazole derivatives, the 5-iodo substituted series (compounds 2m–r) demonstrated strong α-glucosidase inhibitory activity, comparable to the 5-bromo series (2g–l). Both sets of halogenated compounds exhibited IC50 values in the sub-micromolar range (0.72–1.20 µM), significantly outperforming the unsubstituted analogs and the positive control acarbose (IC50 = 1.30 µM) [1]. This indicates that while both halogens confer potency, the iodo derivative offers a distinct physicochemical profile and synthetic handle.
| Evidence Dimension | α-Glucosidase Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.72 ± 0.03 µM to 1.20 ± 0.01 µM (for most active 5-iodo compounds in the series 2m–r) |
| Comparator Or Baseline | 5-bromo analogs (2g–l): 0.72–1.20 µM; Unsubstituted analogs (2a–f): higher IC50; Acarbose (positive control): 1.30 ± 0.02 µM |
| Quantified Difference | The 5-iodo and 5-bromo analogs both show similar, high potency, both being ~1.1- to 1.8-fold more potent than acarbose, but with differential reactivity for further derivatization. |
| Conditions | In vitro enzymatic assay |
Why This Matters
This confirms that the 5-iodo analog is a potent scaffold for antidiabetic drug development, and its selection over the 5-bromo version is justified by its distinct reactivity for downstream synthesis (e.g., faster oxidative addition in cross-coupling).
- [1] Mphahlele, M. J., et al. (2024). Synthesis, structure of the N-(Alkyl/Arylsulfonyl) substituted 5-(Bromo/Iodo)-3-methylindazoles and bioactivity screening against some of the biochemical targets linked to type 2 diabetes mellitus. Journal of Molecular Structure, 1302, 137454. View Source
